2-Acrylamido-2-methyl-1-propanesulfonic acid

概述

描述

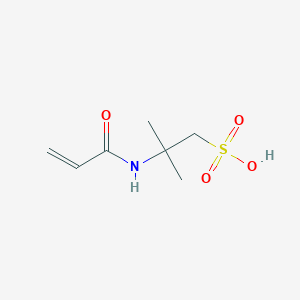

2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) is a sulfonic acid-containing monomer with the molecular formula C₇H₁₃NO₄S and a molecular weight of 207.244 g/mol . Its structure features a sulfonic acid (–SO₃H) group, acrylamide moiety, and a branched methyl group, conferring high hydrophilicity, ionic conductivity, and pH sensitivity. AMPS is widely utilized in stimuli-responsive polymers, hydrogels, and ion-exchange materials due to its ability to form polyelectrolytes with strong water retention and tunable properties . Applications span biomedical engineering (e.g., drug delivery, wound dressings), water treatment (e.g., metal ion adsorption), and energy devices (e.g., fuel cell membranes) .

准备方法

Conventional Synthesis Pathways

Two-Step Reaction Mechanism

The foundational synthesis of AMPS involves two sequential reactions:

-

Sulfonation of acrylonitrile : Acrylonitrile reacts with concentrated sulfuric acid (≥98%) or oleum at temperatures below 20°C to form an intermediate sulfonic acid adduct .

-

Isobutylene addition : The intermediate is treated with liquefied isobutylene at 30–50°C, facilitating nucleophilic attack to form AMPS crystals .

A critical advancement lies in substituting gaseous isobutylene with its liquefied form, which improves reaction homogeneity and reduces side products like sulfonic acid dimers .

Catalytic Systems and Their Impact

Catalysts are pivotal in accelerating the reaction and minimizing by-products.

Inorganic Acid Catalysts

-

Orthophosphoric acid (H₃PO₄) : At 0.3–1.0 wt% relative to acrylonitrile, H₃PO₄ increases yield to 89.7% while maintaining 99.7% purity .

-

Sulfuric acid self-catalysis : Oleum (15–25% SO₃) acts as both reactant and catalyst, though excessive SO₃ promotes sulfonation side reactions .

Organic Sulfonic Acids

-

Para-toluenesulfonic acid (p-TsOH) : Reduces reaction time to 15 minutes and achieves APHA color indices below 20 by stabilizing the intermediate carbocation .

-

Methylsulfonic acid : In CN105399648A, this catalyst forms mixed anhydrides with oleum, generating electrophilic HO₃S⁺ species that enhance iso-butylene reactivity .

Industrial-Scale Production Innovations

Continuous Reactor Configurations

Modern facilities employ continuous reactors to bypass bottlenecks in traditional batch processes:

Continuous systems utilize overflow mechanisms to maintain steady-state conditions, ensuring consistent crystal size and reducing filtration times by 40% .

Solvent and Stoichiometric Optimization

-

Acrylonitrile-to-Sulfuric Acid Ratio : A molar ratio of 5.7:1 minimizes unreacted acrylonitrile while preventing viscosity-driven stirring issues .

-

Post-Reaction Washing : Crude AMPS is washed with cold acrylonitrile (200–240 g per 182 g product) to remove residual H₂SO₄, achieving acidity-based purity of 99.87% .

Advanced Methodologies and Recent Patents

Sulfur-Containing Organic Acid Additives

The CN105399648A patent introduces sulfur-bearing acids (e.g., thioacetic acid) to refine carbocation formation:

-

Mechanism : These acids form mixed anhydrides with oleum, releasing HO₃S⁺ ions that electrophilically attack isobutylene, forming a stabilized sulfonic carbocation .

-

Outcomes :

Temperature and Time Profiling

Optimal parameters vary by catalytic system:

| Catalyst | Temperature Range | Time | Yield |

|---|---|---|---|

| H₃PO₄ | 10–45°C | 1.5 hr | 85.7% |

| p-TsOH | 30–50°C | 0.25 hr | 89.7% |

| Methylsulfonic Acid | 20–55°C | 2 hr | 91% |

| Data derived from experimental sections of US6504050B1 and CN105399648A . |

Elevating temperatures beyond 50°C induces acrylonitrile polymerization, necessitating precise thermal control.

Challenges and Mitigation Strategies

By-Product Formation

-

Acrylonitrile Oligomers : Controlled by maintaining H₂SO₄ concentration above 98% and limiting reaction temperatures to <50°C .

-

Sulfonic Acid Dimers : Suppressed through rapid isobutylene addition (15 minutes) and solvent dilution .

Crystallization and Filtration

化学反应分析

Types of Reactions

2-Acrylamido-2-methyl-1-propanesulfonic acid undergoes various types of chemical reactions, including:

Polymerization: It can polymerize with other monomers to form copolymers.

Addition Reactions: The double bond in the acrylamide group allows for addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include initiators like ammonium persulfate and catalysts such as sulfuric acid. The reactions are typically carried out in aqueous solutions at controlled temperatures .

Major Products

The major products formed from reactions involving this compound include various copolymers and hydrogels, which are used in a wide range of applications .

科学研究应用

Construction Applications

Superplasticizers : AMPS is widely used in the formulation of superplasticizers for concrete. These additives improve the workability of cement mixtures by reducing water content while enhancing strength and durability. The incorporation of AMPS leads to better dispersion of cement particles and prevents agglomeration during the spray-drying process .

Table 1: Benefits of AMPS in Concrete Formulations

| Benefit | Description |

|---|---|

| Improved Strength | Enhances compressive and tensile strength |

| Workability | Increases fluidity without excessive water |

| Durability | Reduces porosity and enhances resistance to cracking |

Medical Applications

Hydrogels : AMPS is a key component in medical hydrogels due to its high water absorption and swelling capacity. These hydrogels exhibit uniform conductivity and low electrical impedance, making them suitable for applications such as electrocardiogram (ECG) electrodes and drug delivery systems .

Case Study: ECG Electrodes

In a study evaluating the performance of AMPS-based hydrogels in ECG electrodes, results showed that these materials provided excellent skin adhesion and biocompatibility, allowing for repeated use without irritation .

Oil Field Applications

AMPS copolymers are utilized in oil field operations where conditions are challenging due to high salinity, temperature, and pressure. They serve as scale inhibitors , friction reducers , and water-control polymers , effectively managing fluid loss during drilling operations .

Table 2: Role of AMPS in Oil Field Operations

| Application | Functionality |

|---|---|

| Scale Inhibitors | Prevents mineral deposits in equipment |

| Friction Reducers | Lowers friction in drilling fluids |

| Water-Control Polymers | Maintains fluid properties under extreme conditions |

Water Treatment Applications

AMPS-containing polymers are effective in water treatment processes due to their cation stability. They can inhibit scale formation from calcium, magnesium, and silica, which is critical for maintaining cooling towers and boilers . Additionally, high molecular weight polymers can precipitate solids from industrial effluents.

Agricultural Applications

In crop protection, AMPS enhances the bioavailability of pesticides when used in aqueous-organic formulations. This improvement allows for more effective application of agrochemicals .

Membrane Technology

AMPS is being studied as an anionic component in polymer fuel cell membranes and ultrafiltration membranes. Its incorporation increases water flux and fouling resistance, making it a valuable additive for improving membrane performance in various filtration processes .

Table 3: Benefits of AMPS in Membrane Technology

| Benefit | Description |

|---|---|

| Increased Water Flow | Enhances permeability for efficient filtration |

| Fouling Resistance | Reduces buildup on membrane surfaces |

作用机制

The mechanism of action of 2-Acrylamido-2-methyl-1-propanesulfonic acid involves its ability to form hydrogen bonds and ionic interactions due to the presence of amide and sulfonic acid functional groups. These interactions enhance the compound’s ability to form hydrogels and copolymers with unique properties .

相似化合物的比较

Chemical and Functional Group Analysis

Table 1: Structural and Functional Comparison

Physicochemical and Performance Comparison

Table 2: Key Property and Application Differences

Application-Specific Advantages

Hydrogels :

- AMPS-based hydrogels outperform AA and AAm in water absorption due to the –SO₃H group’s strong hydration . However, mechanical weakness in pure AMPS networks is mitigated by copolymerization with HEA or SPA .

- Example : Salecan/poly(AMPS-co-HMAA) hydrogels achieve 5,370% swelling for cell adhesion, surpassing AA/AMPS blends .

Conductive Materials :

- AMPS enhances proton conductivity in fuel cells (0.1 S/cm at 80°C) , outperforming polyaniline doped with HCl or SDS .

Environmental Remediation :

- AMPS-modified hemicellulose hydrogels remove >90% of Cu(II) and Pb(II), outperforming HEMA-based analogs .

Drug Delivery :

- AMPS/acrylic acid hydrogels show controlled release of captopril (85% release in 8 hours) due to pH-triggered swelling .

Research Findings and Innovations

- Conductivity Enhancement : AMPS-doped polyaniline films exhibit 10× higher conductivity than HCl-doped counterparts, attributed to stable sulfonic acid interactions .

- Mechanical Tuning : Replacing covalent crosslinks with H-bonds in AMPS hydrogels increases toughness by 300% .

- Synergistic Effects : Copolymerizing AMPS with SPA and HEA improves hydrogel elasticity (120% strain recovery) while maintaining high ion exchange .

生物活性

2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) is a hydrophilic monomer widely recognized for its diverse applications in biomedical fields, particularly due to its biological activity. This article delves into the various biological activities associated with AMPS, supported by research findings, data tables, and case studies.

Overview of this compound

AMPS is a sulfonic acid acrylic monomer characterized by its high water solubility and anionic properties. It is commonly utilized in the synthesis of polymers that exhibit significant biological activities, particularly in the development of hydrogels and nanogels for medical applications.

1. Anti-HIV Activity

Research has demonstrated that poly(this compound) (PAMPS) exhibits potent anti-HIV properties. Studies indicate that PAMPS can inhibit the cytopathicity of HIV-1 and HIV-2 in MT-4 cells without being toxic to the host cells. The mechanism involves blocking the binding of anti-gp120 monoclonal antibodies to HIV-1 gp120 and preventing the adsorption of HIV-1 virions to host cells .

Table 1: Inhibition of HIV Cytopathicity by PAMPS

| Concentration (µg/ml) | % Inhibition |

|---|---|

| 10 | 45% |

| 50 | 65% |

| 100 | 85% |

2. Anti-Angiogenic Properties

PAMPS has been identified as a potent inhibitor of angiogenesis, which is critical for tumor growth and metastasis. In chick chorioallantoic membrane (CAM) assays, PAMPS showed a dose-dependent inhibition of microvessel formation, achieving up to 72% inhibition at higher concentrations .

Table 2: Effects of PAMPS on Angiogenesis

| Dose (µg/disc) | % Inhibition |

|---|---|

| 10 | 57 ± 16% |

| 50 | Not tested |

| 150 | 72 ± 15% |

3. Hydrogel Applications

AMPS is extensively used in creating hydrogels due to its high water absorption capacity and biocompatibility. These hydrogels are utilized in various medical applications such as wound dressings, drug delivery systems, and electrodes for electrocardiography (ECG). The hydrogels formed from AMPS demonstrate uniform conductivity and low electrical impedance, making them suitable for repeated medical use .

Case Study 1: PAMPS in Wound Healing

A study evaluated the effectiveness of PAMPS-based hydrogels in promoting wound healing in diabetic rats. The results indicated that wounds treated with PAMPS hydrogels healed significantly faster compared to control groups. Histological analysis revealed enhanced granulation tissue formation and increased collagen deposition in treated wounds .

Case Study 2: Nanoparticles for Drug Delivery

Research involving AMPS-based nanoparticles demonstrated their ability to encapsulate therapeutic agents effectively while maintaining stability and controlled release profiles. These nanoparticles showed promise in targeting specific tissues, enhancing drug uptake while minimizing systemic side effects .

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing AMPS and its derivatives, and how are they characterized?

AMPS is synthesized via the Ritter reaction, combining (meth)acrylonitrile with 2-methylpropene-1-phosphonic acid derivatives under strong acidic conditions (e.g., concentrated H₂SO₄) . Key steps include:

- Maintaining a 1:1 molar ratio of reactants.

- Reaction temperatures between 0–25°C to prevent premature polymerization.

- Purification via recrystallization or ion-exchange chromatography.

Characterization employs FTIR (to confirm sulfonic acid groups at ~1040 cm⁻¹), ¹H/¹³C NMR (to verify acrylamido and methyl branching), and elemental analysis .

Q. How can radical polymerization of AMPS be optimized for high molecular weight polymers?

Free radical polymerization using initiators like potassium persulfate (KPS) or azobisisobutyronitrile (AIBN) is standard. Optimization involves:

- Initiator concentration: 0.5–2 mol% relative to monomer.

- Temperature: 60–70°C for KPS; 70–80°C for AIBN.

- Solvent selection: Aqueous systems favor high solubility, while organic solvents (e.g., DMF) reduce chain transfer.

Post-polymerization, molecular weight is determined via GPC-MALS (e.g., average Mw ~2,000,000 for poly-AMPS in aqueous solutions) .

Q. What are the critical factors influencing AMPS-based hydrogel swelling capacity?

Swelling is governed by:

- Crosslinker ratio: N,N'-methylenebisacrylamide (MBA) at 0.5–2 mol% balances mechanical strength and swelling.

- pH sensitivity: Sulfonic acid groups deprotonate above pH 3, increasing electrostatic repulsion and swelling (e.g., 500–1,000% swelling ratio in pH 7 buffer) .

- Ionic strength: High salt concentrations (e.g., 0.1 M NaCl) compress the double layer, reducing swelling by 30–50% .

Advanced Research Questions

Q. How can AMPS copolymers enhance proton conductivity in fuel cell membranes?

AMPS improves proton exchange membranes (PEMs) by:

- Copolymerization with hydrophobic monomers (e.g., methyl methacrylate) to balance water uptake and conductivity.

- Achieving proton conductivities of ~0.1 S/cm at 50% relative humidity via sulfonic acid group percolation .

- Crosslinking with poly(vinyl alcohol) to reduce methanol crossover in direct methanol fuel cells (DMFCs) by 40% compared to Nafion® .

Q. What experimental strategies resolve contradictions in metal ion adsorption data for AMPS hydrogels?

Discrepancies in adsorption capacities (e.g., uranyl ions: 50–200 mg/g) arise from:

- pH-dependent ionization: Optimal uptake occurs at pH 4–6 for UO₂²⁺, where AMPS is fully ionized but metal hydroxides do not precipitate .

- Competitive ion effects: Pre-treating hydrogels with EDTA removes interfering cations (e.g., Ca²⁺) before adsorption studies .

- Kinetic vs. equilibrium models: Pseudo-second-order kinetics often better fit AMPS hydrogels than Langmuir isotherms due to chemisorption dominance .

Q. How can thermoresponsive AMPS copolymers be designed for controlled drug release?

Incorporating AMPS into poly(N-isopropylacrylamide) (PNIPAAm) systems enables temperature- and pH-responsive behavior:

- AMPS content >10 mol% prevents PNIPAAm collapse above its LCST (~32°C), enabling sustained release.

- At pH 7.4, deprotonated sulfonate groups enhance swelling, increasing drug diffusion rates by 2–3× compared to acidic conditions .

Q. What methodologies address batch-to-batch variability in AMPS copolymer synthesis?

Variability in molecular weight or composition is mitigated by:

- Adiabatic polymerization: Ensures consistent thermal profiles (e.g., <5°C deviation) for reproducible chain growth .

- Real-time monitoring: In-line Raman spectroscopy tracks monomer conversion (>95% target) and comonomer ratios .

- RAFT polymerization: Enables precise control of PDI (<1.2) for block copolymers like PVP-b-PAMPS .

Q. Methodological Considerations

Q. How should AMPS-based polymers be analyzed for ion transport properties?

- Impedance spectroscopy : Measures proton conductivity in PEMs (frequency range: 1 Hz–1 MHz; humidity-controlled chambers).

- DSC/TGA : Quantifies water retention (endothermic peaks at 100–150°C) and thermal stability (decomposition >250°C) .

- AFM-IR : Maps nanoscale ion-rich domains in copolymer membranes .

Q. What are the best practices for handling AMPS in aqueous polymerization?

- Pre-neutralize AMPS with NaOH to form AMPSNa, reducing solution acidity (pH 1–3 → 6–7) and minimizing side reactions .

- Degas monomers with N₂ for 30 min to inhibit oxygen-induced inhibition .

- Use redox initiators (e.g., APS/TMEDA) for low-temperature (<30°C) polymerizations to avoid thermal degradation .

属性

IUPAC Name |

2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-4-6(9)8-7(2,3)5-13(10,11)12/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZPRMZZQOIPDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)O)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27119-07-9, Array | |

| Record name | Poly(2-acrylamido-2-methylpropanesulfonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27119-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acrylamido-2-methylpropanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015214898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5027770 | |

| Record name | 2-Acrylamido-2-methyl-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15214-89-8 | |

| Record name | 2-Acrylamido-2-methylpropanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15214-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acrylamido-2-methylpropanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015214898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acrylamido-2-methyl-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACRYLAMIDO-2-METHYL-1-PROPANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/490HQE5KI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185.5 - 186 °C | |

| Record name | 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。